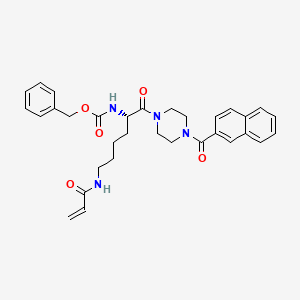![molecular formula C29H28NO6- B12363210 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(O-2-PhiPr)-OH typically involves the protection of the amino group of glutamic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Fmoc-Glu(O-2-PhiPr)-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and enantiomeric excess. The compound is typically stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Cleavage of the 2-phenylisopropyl ester group using TFA in DCM.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in DCM.
Major Products Formed
Deprotection: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxyl group.
Wissenschaftliche Forschungsanwendungen
Fmoc-Glu(O-2-PhiPr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of cyclic peptides.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptide libraries.
Medicine: Contributes to the development of peptide-based therapeutics.
Industry: Employed in the production of specialized peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of a 2-phenylisopropyl ester group.
Fmoc-Glu(OAll)-OH: Contains an allyl ester group instead of a 2-phenylisopropyl ester group.
Uniqueness
Fmoc-Glu(O-2-PhiPr)-OH is unique due to its 2-phenylisopropyl ester group, which provides selective deprotection conditions that are compatible with standard t-butyl-based side-chain protecting groups. This selectivity makes it an excellent tool for the synthesis of head-to-tail cyclic peptides .
Eigenschaften
Molekularformel |
C29H28NO6- |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1 |
InChI-Schlüssel |
NPNRKQDJIWMHNG-VWLOTQADSA-M |
Isomerische SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


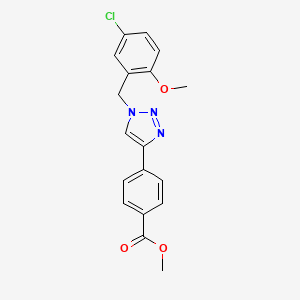

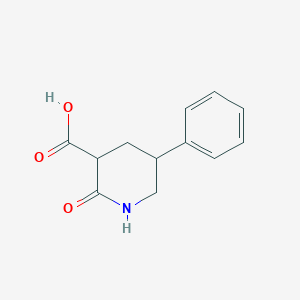
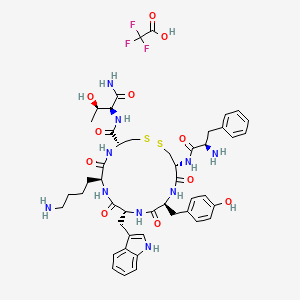

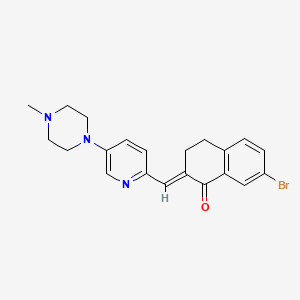
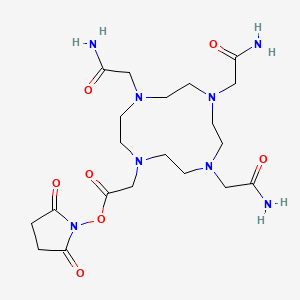

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)


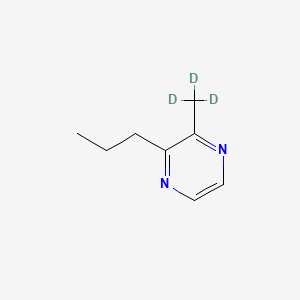
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
